5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.: 168893-35-4
VCID: VC20917673
InChI: InChI=1S/C8H7FN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
SMILES: C1=CC(=CC=C1C2=NC(=NN2)N)F
Molecular Formula: C8H7FN4
Molecular Weight: 178.17 g/mol

5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

CAS No.: 168893-35-4

Cat. No.: VC20917673

Molecular Formula: C8H7FN4

Molecular Weight: 178.17 g/mol

* For research use only. Not for human or veterinary use.

5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine - 168893-35-4

Specification

CAS No. 168893-35-4
Molecular Formula C8H7FN4
Molecular Weight 178.17 g/mol
IUPAC Name 5-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C8H7FN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
Standard InChI Key NPXAOQLRLGISLR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=NN2)N)F
Canonical SMILES C1=CC(=CC=C1C2=NC(=NN2)N)F

Introduction

Chemical Structure and Properties

5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine is characterized by a triazole ring structure containing three nitrogen atoms, with a 4-fluorophenyl group attached at position 5 and an amine functional group at position 3. This heterocyclic compound belongs to the triazole family, known for their diverse biological activities and pharmaceutical applications .

Basic Chemical Information

The compound's fundamental physical and chemical properties are summarized in Table 1:

PropertyValue
CAS Number168893-35-4
Molecular FormulaC₈H₇FN₄
Molecular Weight178.17 g/mol
IUPAC Name5-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine
Synonyms3-(4-fluorophenyl)-1H-1,2,4-triazol-5-amine; 4H-1,2,4-triazol-3-amine, 5-(4-fluorophenyl)-
AppearanceCrystalline solid
Table 1: Physical and chemical properties of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Advanced Physicochemical Properties

Additional physicochemical characteristics enhance our understanding of the compound's behavior in various environments:

PropertyValue
Melting PointNot specified in available data
Boiling PointNot specified in available data
LogPSimilar triazole derivatives range from 1.2-2.5
SolubilitySoluble in organic solvents; insoluble in water
Flash PointNot specified in available data
Table 2: Advanced physicochemical properties of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Structural Characteristics

The 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine structure consists of three key components that contribute to its chemical behavior and potential biological activity:

Triazole Ring

The central 1,2,4-triazole heterocyclic ring contains three nitrogen atoms in a five-membered structure. This nitrogen-rich heterocycle contributes significantly to the compound's biological activity and serves as a key pharmacophore in many medicinal chemistry applications .

4-Fluorophenyl Group

The 4-fluorophenyl substituent at position 5 of the triazole ring introduces fluorine's unique properties, which can enhance metabolic stability and membrane permeability. The fluorine atom typically improves a compound's lipophilicity, potentially enhancing its bioavailability and pharmacokinetic profile .

Amine Functional Group

The primary amine (-NH₂) at position 3 of the triazole ring provides a reactive site for chemical modifications and plays a crucial role in hydrogen bonding interactions with biological targets. This functional group can engage in hydrogen bond donor-acceptor interactions with proteins, nucleic acids, and other biomolecules .

Synthesis Methods

The synthesis of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine typically involves multi-step procedures. While the search results don't provide specific synthesis routes for this exact compound, related triazole derivatives synthesis pathways offer insights:

General Synthesis Approaches

Synthesis of 1,2,4-triazole derivatives often involves:

  • Formation of hydrazide intermediates

  • Reaction with isothiocyanates to form thiosemicarbazides

  • Cyclization under basic conditions to form the triazole ring

  • Further functionalization to introduce specific substituents

Related Synthetic Procedures

Research by Bihdan et al. describes the synthesis of related fluorophenyl-triazole compounds, starting with 5-(2-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol and 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol as precursors . These synthetic routes could potentially be adapted for the synthesis of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine.

Biological Activities

The biological profile of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine and structurally related triazole derivatives demonstrates significant potential in various therapeutic applications:

Antimicrobial Activity

Triazole compounds similar to 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine have shown notable antimicrobial properties. The compound is often studied for its applications in pharmaceuticals, particularly as a potential antifungal or antimicrobial agent, due to the triazole moiety's known efficacy in these areas .

Anticancer Properties

Research on structurally similar N-aryl-4H-1,2,4-triazol-3-amine analogs has revealed significant anticancer activity. For example, a study examining 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against cancer cell lines showed promising results, suggesting that 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine might also possess anticancer properties worthy of investigation .
Research by other investigators on 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds demonstrated potent cytotoxic activities against lung cancer cell lines with IC₅₀ values ranging from 1.02 to 48.01 µM . These findings highlight the potential of structurally similar triazole derivatives as anticancer agents.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine helps in optimizing its pharmacological properties:

Influence of Fluorophenyl Moiety

The position of the fluorine atom on the phenyl ring significantly impacts the biological activity. While 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine has the fluorine at the para position, variants with fluorine at ortho (2-) and meta (3-) positions have also been synthesized and studied . These positional isomers often exhibit different biological profiles, suggesting that the spatial orientation of the fluorine atom plays a crucial role in determining molecular interactions with biological targets.

Role of the Triazole Ring

The 1,2,4-triazole scaffold is essential for biological activity, serving as a hydrogen bond acceptor and influencing the compound's electronic distribution. Modifications to this core structure typically result in altered biological activities, highlighting its importance as a pharmacophore .

Hazard StatementClassificationWarning Level
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation
Table 3: GHS hazard classifications for 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Precautionary Measures

Standard laboratory safety protocols should be followed when handling this compound, including:

  • Use of appropriate personal protective equipment (PPE)

  • Adequate ventilation

  • Avoidance of contact with skin, eyes, and respiratory system

  • Proper disposal procedures for chemical waste

Related Compounds and Derivatives

Several structural analogs of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine have been synthesized and studied:

Positional Isomers

Variants with fluorine at different positions on the phenyl ring include:

  • 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine (CAS: 313662-92-9)

  • 5-(3-fluorophenyl)-4H-1,2,4-triazol-3-amine

Functional Group Modifications

Compounds with different substituents at position 5 of the triazole ring include:

  • 5-(4-methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS: 502685-85-0)

  • 5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine (CAS: 502685-68-9)

N-Substituted Derivatives

N-substituted derivatives such as N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine and 5-{[(2-fluorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine represent another important class of related compounds with enhanced biological profiles .

Research Applications and Future Directions

The unique structural features and biological potential of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine position it as a valuable scaffold for various research applications:

Drug Discovery Applications

The compound serves as a template for developing novel therapeutic agents, particularly in antimicrobial and anticancer research. Its modifiable structure allows medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties through systematic structural variations .

Future Research Directions

Emerging research areas for 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine include:

  • Development of novel hybrid molecules incorporating the triazole scaffold

  • Investigation of potential synergistic effects with established therapeutic agents

  • Exploration of structure-guided design approaches to enhance target selectivity

  • Application of computational methods to predict biological activities and optimize molecular interactions

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